molecular formula C12H14Cl2N2O B1390877 3-(Pyridin-2-ylmethoxy)aniline dihydrochloride CAS No. 1170433-81-4

3-(Pyridin-2-ylmethoxy)aniline dihydrochloride

Cat. No.: B1390877
CAS No.: 1170433-81-4
M. Wt: 273.15 g/mol
InChI Key: ZHIZQYWETCRYPT-UHFFFAOYSA-N
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Description

3-(Pyridin-2-ylmethoxy)aniline dihydrochloride is a compound with the molecular formula C12H14Cl2N2O. It belongs to the class of aryl ethers and is of significant interest in various research fields, including organic chemistry, pharmaceutical chemistry, and biological chemistry.

Preparation Methods

The synthesis of 3-(Pyridin-2-ylmethoxy)aniline dihydrochloride typically involves the reaction of 3-(Pyridin-2-ylmethoxy)aniline with hydrochloric acid to form the dihydrochloride salt. The specific synthetic routes and reaction conditions can vary, but generally, the process involves:

    Starting Materials: 3-(Pyridin-2-ylmethoxy)aniline and hydrochloric acid.

    Reaction Conditions: The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions.

    Purification: The product is purified through recrystallization or other suitable methods to obtain the dihydrochloride salt in high purity.

Chemical Reactions Analysis

3-(Pyridin-2-ylmethoxy)aniline dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridin-2-ylmethoxy group can be replaced by other nucleophiles under suitable conditions.

Scientific Research Applications

3-(Pyridin-2-ylmethoxy)aniline dihydrochloride has a wide range of applications in scientific research:

    Organic Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Pharmaceutical Chemistry: The compound is investigated for its potential therapeutic properties and as a precursor in drug development.

    Biological Chemistry: It is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Pyridin-2-ylmethoxy)aniline dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

3-(Pyridin-2-ylmethoxy)aniline dihydrochloride can be compared with other similar compounds, such as:

    3-(Pyridin-2-ylmethoxy)aniline: The parent compound without the dihydrochloride salt.

    4-(Pyridin-2-ylmethoxy)aniline: A structural isomer with the methoxy group at the 4-position instead of the 3-position.

    2-(Pyridin-2-ylmethoxy)aniline: Another isomer with the methoxy group at the 2-position.

The uniqueness of this compound lies in its specific structure and the presence of the dihydrochloride salt, which can influence its solubility, stability, and reactivity compared to its analogs.

Properties

IUPAC Name

3-(pyridin-2-ylmethoxy)aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O.2ClH/c13-10-4-3-6-12(8-10)15-9-11-5-1-2-7-14-11;;/h1-8H,9,13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHIZQYWETCRYPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)COC2=CC=CC(=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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